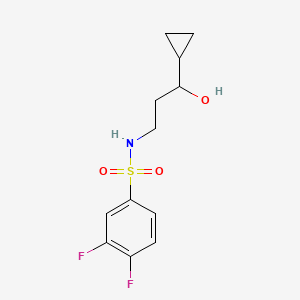

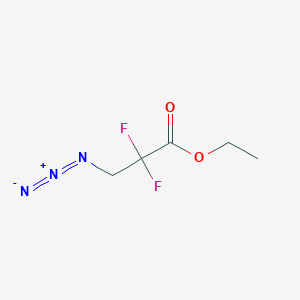

![molecular formula C21H18N6O4 B2363490 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide CAS No. 899967-36-3](/img/structure/B2363490.png)

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide” belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . They have also been found to have potential antimicrobial properties .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, a class of compounds to which the given compound belongs, can be achieved through a three-component method . This method involves the use of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under controlled microwave irradiation .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-ones has been explored using X-ray crystallography . This technique provides detailed three-dimensional information about the arrangement of atoms in the molecule.Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can undergo a variety of chemical reactions. For instance, they can react with anilines, aryl ketones, and DMSO to provide 4-arylquinolines . They can also react with functionalized enamines, triethyl orthoformate, and ammonium acetate to synthesize various 4,5-disubstituted pyrimidine derivatives .科学的研究の応用

Synthesis and Characterization

Synthesis of Pyrazolo[3,4-d]pyrimidine Analogues : Taylor and Patel (1992) described the synthesis of several pyrazolo[3,4-d]pyrimidine analogues, highlighting a key synthetic step involving palladium-catalyzed C-C coupling. These analogues have shown in vitro cell growth inhibitory activity (Taylor & Patel, 1992).

Anticancer Activity of Derivatives : Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested them for antitumor activity on the MCF-7 human breast adenocarcinoma cell line, revealing potent inhibitory activity (Abdellatif et al., 2014).

Structure and Heck Cyclization : Skladchikov, Suponitskii, and Gataullin (2013) explored the synthesis and structure of related compounds, leading to heterocyclization to N-acetyl-4a,6,8-trimethyl-1,4a,9,9a-tetrahydropyrano[3,4-b]indole (Skladchikov et al., 2013).

Antimicrobial and Antitumor Activities

Antimicrobial Activity : Bondock et al. (2008) synthesized compounds with pyrazolo[3,4-d]pyrimidine structures and evaluated them as antimicrobial agents, showing significant activity against various microorganisms (Bondock et al., 2008).

Antitumor Evaluation : El-Morsy, El-Sayed, and Abulkhair (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity, with some derivatives showing moderate activity against human breast adenocarcinoma cells (El-Morsy et al., 2017).

Evaluation of Novel Derivatives : Kandeel et al. (2012) designed and synthesized new pyrazolo[3,4-d]pyrimidines, finding some compounds with potent antitumor activity on different cell lines (Kandeel et al., 2012).

Miscellaneous Applications

Synthesis of Isoxazolines and Isoxazoles : Rahmouni et al. (2014) prepared isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, highlighting the versatility of pyrazolo[3,4-d]pyrimidine in various chemical reactions (Rahmouni et al., 2014).

PI3Kδ Inhibitors Synthesis : Gong et al. (2019) focused on designing novel compounds as PI3Kδ inhibitors, utilizing a structure related to pyrazolo[3,4-d]pyrimidine, showcasing its potential in medicinal chemistry (Gong et al., 2019).

Insecticidal and Antibacterial Potential : Deohate and Palaspagar (2020) synthesized compounds linked to pyrazolo[3,4-d]pyrimidine and evaluated their insecticidal and antibacterial potential, demonstrating the broader bioactivity of these compounds (Deohate & Palaspagar, 2020).

作用機序

将来の方向性

The future directions for research on pyrazolo[3,4-d]pyrimidines could involve further exploration of their potential as antimicrobial agents . Additionally, the development of new derivatives with improved properties and the investigation of their potential applications in the treatment of other diseases could be areas of future research .

特性

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O4/c1-12-7-8-15(9-13(12)2)26-19-17(10-23-26)21(29)25(11-22-19)24-20(28)16-5-4-6-18(14(16)3)27(30)31/h4-11H,1-3H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKCJIUNHRQGII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

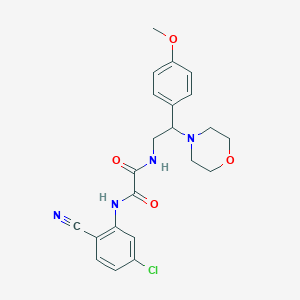

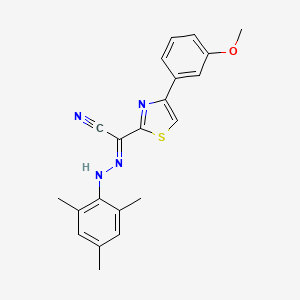

![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B2363408.png)

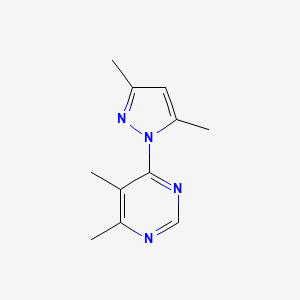

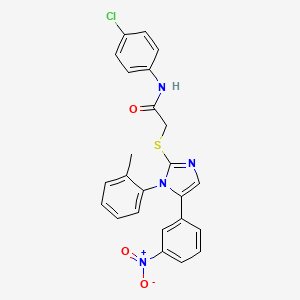

![N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2363414.png)

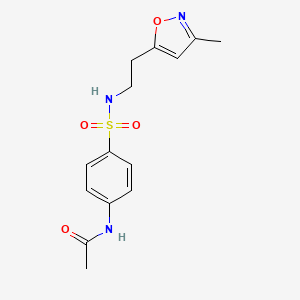

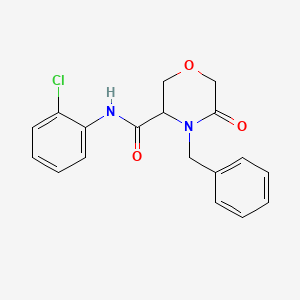

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide](/img/structure/B2363421.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2363422.png)

![Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate](/img/structure/B2363426.png)

![2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid](/img/structure/B2363428.png)